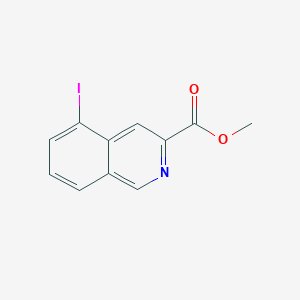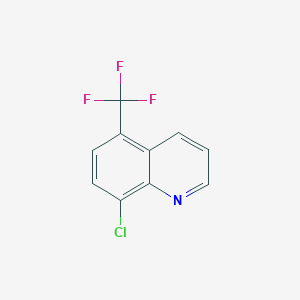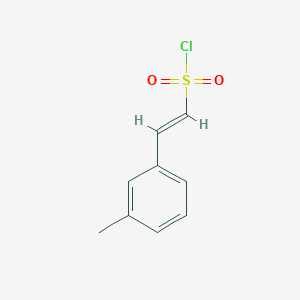
2-(3-Methylphenyl)ethene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenyl)ethene-1-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO2S. . This compound is characterized by the presence of a sulfonyl chloride group attached to an ethene chain, which is further substituted with a 3-methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)ethene-1-sulfonyl chloride typically involves the reaction of 3-methylphenyl ethene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{3-Methylphenyl ethene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylphenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of substituted products.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, resulting in the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4).
Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds.
Nucleophilic Substitution: Sulfonamide or sulfonate derivatives.
Oxidation and Reduction: Various oxidized or reduced sulfur-containing compounds.
Applications De Recherche Scientifique
2-(3-Methylphenyl)ethene-1-sulfonyl chloride has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-(3-Methylphenyl)ethene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylphenyl)ethene-1-sulfonyl chloride: Similar structure but with a different position of the methyl group on the aromatic ring.
2-(2-Methylphenyl)ethene-1-sulfonyl chloride: Another positional isomer with the methyl group at the ortho position.
2-Phenylethene-1-sulfonyl chloride: Lacks the methyl group, providing a simpler structure.
Uniqueness
2-(3-Methylphenyl)ethene-1-sulfonyl chloride is unique due to the specific positioning of the methyl group, which can influence its reactivity and the types of products formed in chemical reactions. This positional effect can be leveraged in synthetic chemistry to achieve selective transformations .
Propriétés
Formule moléculaire |
C9H9ClO2S |
|---|---|
Poids moléculaire |
216.68 g/mol |
Nom IUPAC |
(E)-2-(3-methylphenyl)ethenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO2S/c1-8-3-2-4-9(7-8)5-6-13(10,11)12/h2-7H,1H3/b6-5+ |
Clé InChI |
NYKABIRJQVVNMF-AATRIKPKSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)/C=C/S(=O)(=O)Cl |
SMILES canonique |
CC1=CC(=CC=C1)C=CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


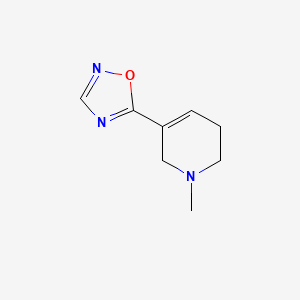
![Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13650928.png)
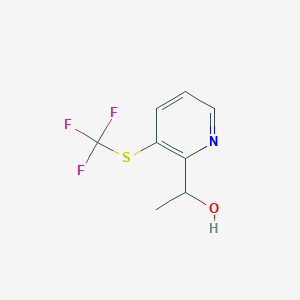
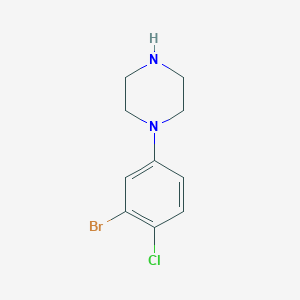
![Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl-](/img/structure/B13650948.png)
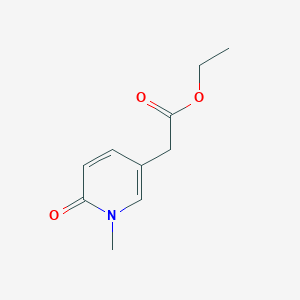
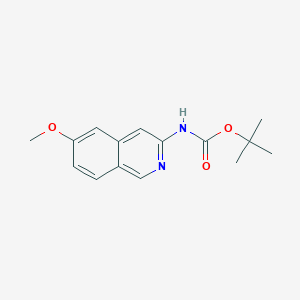
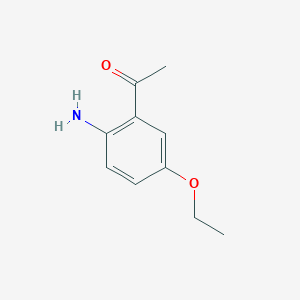
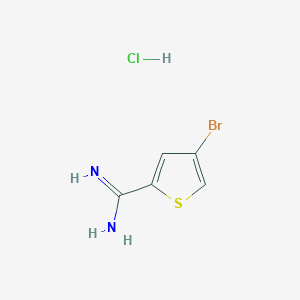
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13650983.png)
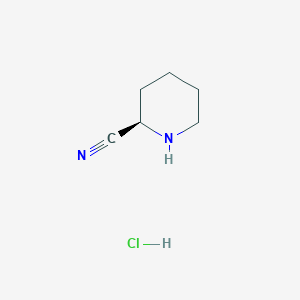
![2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13650990.png)
